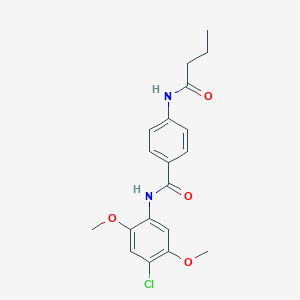![molecular formula C22H19N9OS B215549 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215549.png)
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the pyrimidine family and has been found to exhibit promising biological activities, including anti-cancer and anti-inflammatory properties. In
作用机制
The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes such as cell growth and division. It has also been found to inhibit the activity of certain receptors, including the adenosine A2A receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one have been extensively studied. This compound has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, it has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one in lab experiments include its high purity and high yield, as well as its well-studied mechanism of action and potential applications in the field of medicinal chemistry. However, the limitations of using this compound in lab experiments include its high cost and potential toxicity.
未来方向
There are several future directions for the study of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one. One potential direction is the further optimization of the synthesis method to yield even higher purity and higher yield of the final product. Another direction is the exploration of the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for its use in the treatment of various diseases.
合成方法
The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one involves the reaction of 4,6-dimethyl-2-aminobenzonitrile with 1-phenyltetrazole-5-thiol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with ethyl cyanoacetate and ammonium acetate, followed by cyclization to form the final compound. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. Research has shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one |
|---|---|
分子式 |
C22H19N9OS |
分子量 |
457.5 g/mol |
IUPAC 名称 |
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one |
InChI |
InChI=1S/C22H19N9OS/c1-13-8-9-18-17(10-13)14(2)23-20(25-18)27-21-24-15(11-19(32)26-21)12-33-22-28-29-30-31(22)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H2,23,24,25,26,27,32) |
InChI 键 |
LXFRKCJNTQCDAQ-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)CSC4=NN=NN4C5=CC=CC=C5)C |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C)NC3=NC(=O)C=C(N3)CSC4=NN=NN4C5=CC=CC=C5 |
规范 SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)CSC4=NN=NN4C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215466.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B215469.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B215470.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B215473.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B215474.png)
![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B215475.png)
![2-(4-chlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B215476.png)
![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide](/img/structure/B215479.png)

![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)


